Eugenol

Descripción general

Descripción

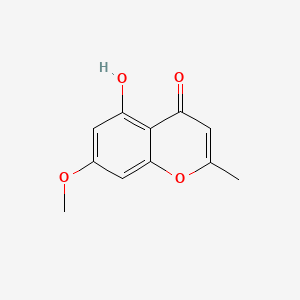

Es un derivado de la cromona y un compuesto fenólico responsable de la amargura en estas plantas . Se ha informado que la eugenina exhibe diversas actividades biológicas, incluyendo propiedades antimaláricas, antimicrobianas, antioxidantes, antiagregantes plaquetarias, antivirales, citotóxicas, inmunosupresoras e inductoras de osteogénesis .

Aplicaciones Científicas De Investigación

La eugenina tiene una amplia gama de aplicaciones de investigación científica:

Química: La eugenina se utiliza como material de partida para la síntesis de diversos derivados de la cromona con potenciales actividades farmacológicas.

Mecanismo De Acción

La eugenina ejerce sus efectos a través de diversos mecanismos moleculares:

Actividad antioxidante: La eugenina elimina los radicales libres e inhibe la generación de especies reactivas de oxígeno, protegiendo las células del daño oxidativo.

Actividad antimicrobiana: Interfiere con el ADN y las proteínas microbianos, inhibiendo el crecimiento de microorganismos patógenos.

Actividad citotóxica: La eugenina induce la apoptosis en las células cancerosas al activar las caspasas e inhibir la proliferación celular.

Análisis Bioquímico

Biochemical Properties

Eugenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Eugenin interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight Eugenin’s potential as an anti-inflammatory and antioxidant agent.

Cellular Effects

Eugenin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cell cycle arrest in the S phase and promote apoptotic cell death by lowering inflammatory cytokine levels . Eugenin also affects cell signaling pathways by inhibiting NF-κB activation and downregulating prostaglandin synthesis . These effects suggest that Eugenin can modulate cellular functions and has potential therapeutic applications in treating inflammatory and cancerous conditions.

Molecular Mechanism

The molecular mechanism of Eugenin involves several stages, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Eugenin inhibits NF-κB activation, which leads to a reduction in the production of inflammatory cytokines . It also downregulates prostaglandin synthesis by inhibiting COX-2 activity . Additionally, Eugenin induces cell cycle arrest in the S phase and promotes apoptotic cell death, further highlighting its potential as an anti-inflammatory and anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eugenin have been observed to change over time. Eugenin’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . Long-term studies have shown that Eugenin can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and continued promotion of apoptotic cell death .

Dosage Effects in Animal Models

The effects of Eugenin vary with different dosages in animal models. At lower doses, Eugenin has been shown to have anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, Eugenin can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Eugenin is involved in several metabolic pathways, including the acetate-malonate pathway . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Eugenin’s role in these pathways underscores its potential impact on cellular metabolism and its therapeutic applications.

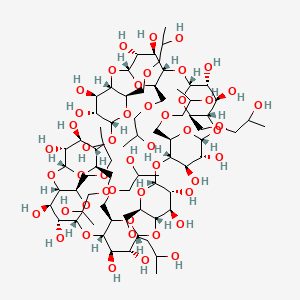

Transport and Distribution

Eugenin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Eugenin’s distribution within tissues affects its localization and accumulation, influencing its overall efficacy and potential therapeutic applications .

Subcellular Localization

Eugenin’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects Eugenin’s interactions with biomolecules and its overall efficacy in modulating cellular functions .

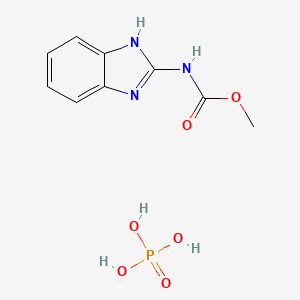

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La eugenina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la condensación de 2-hidroxiacetofenona con formiato de etilo en presencia de etóxido de sodio, seguida de reacciones de ciclación y metilación . Las condiciones de reacción generalmente involucran la reflujo de los reactivos en un solvente apropiado, como etanol o metanol, bajo temperaturas controladas.

Métodos de Producción Industrial: La producción industrial de eugenina a menudo implica la extracción de fuentes naturales, como los clavos y las zanahorias. Los métodos de extracción incluyen extracción con solventes, hidrodestilación, extracción asistida por microondas, extracción con dióxido de carbono supercrítico y extracción basada en ultrasonidos . Estos métodos se eligen en función de la eficiencia y el rendimiento de la eugenina a partir del material vegetal.

Análisis De Reacciones Químicas

Tipos de Reacciones: La eugenina experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La eugenina se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: La reducción de la eugenina se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran la eugenina a menudo utilizan agentes halogenantes como bromo o cloro en presencia de un catalizador.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, metoxilados y halogenados de la eugenina, que pueden exhibir diferentes actividades biológicas .

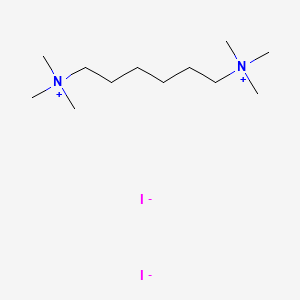

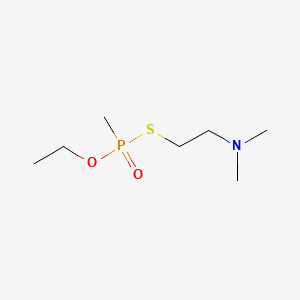

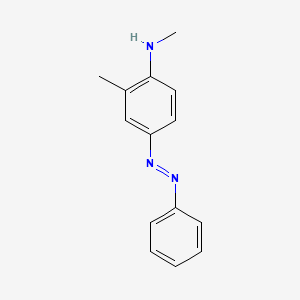

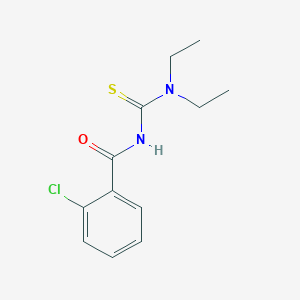

Comparación Con Compuestos Similares

La eugenina se compara con otros compuestos similares, como el eugenol, el isothis compound y las cumarinas:

Isothis compound: El isothis compound tiene propiedades antimicrobianas y antioxidantes similares, pero exhibe una mayor actividad fungicida que la eugenina.

La combinación única de actividades biológicas de la eugenina y su presencia tanto en especies vegetales como fúngicas la convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

5-hydroxy-7-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTUBQHKZRNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197381 | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-34-2 | |

| Record name | 5-Hydroxy-7-methoxy-2-methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8D279U89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

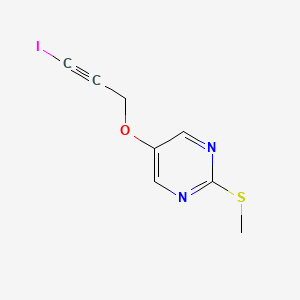

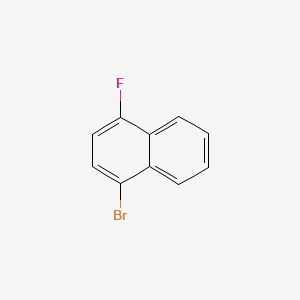

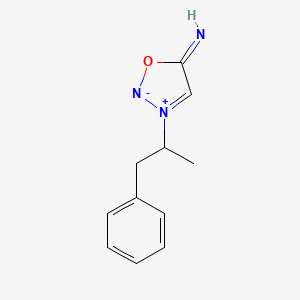

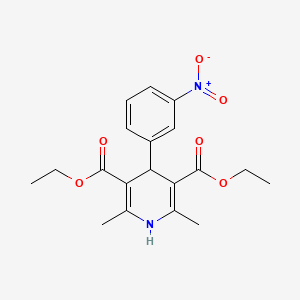

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

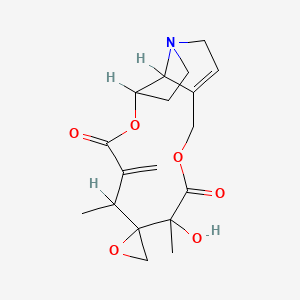

![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)